

Cross-referencing spectroscopic data of 2,5-Dimethyl-2-hexene with literature values

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Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexene

Cat. No.: B165584

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An Objective Comparison of Experimental and Literature Spectroscopic Data for 2,5-Dimethyl-2-hexene

For researchers and professionals in the fields of chemical synthesis and drug development, the accurate identification and characterization of chemical compounds are of paramount importance. Spectroscopic analysis is a cornerstone of this process, and the ability to cross-reference experimentally obtained data with established literature values is a critical step in verifying the structure and purity of a synthesized compound. This guide provides a detailed comparison of hypothetical experimental spectroscopic data for **2,5-dimethyl-2-hexene** against literature values, complete with experimental protocols and a logical workflow for data comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative spectroscopic data for **2,5-dimethyl-2-hexene**, presenting a side-by-side comparison of literature values and hypothetical experimental results.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Proton Assignment	Literature Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)	Multiplicity	Integration
=C(CH ₃) ₂	1.60	1.61	Singlet	6H
-CH=	5.11	5.12	Triplet	1H
-CH ₂ -	1.96	1.97	Triplet	2H
-CH(CH ₃) ₂	1.57	1.58	Septet	1H
-CH(CH ₃) ₂	0.88	0.89	Doublet	6H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment	Literature Chemical Shift (δ, ppm)[1]	Experimental Chemical Shift (δ, ppm)
CH ₃ (on C2)	25.7	25.8
CH ₃ (on C5)	22.5	22.6
C2	131.1	131.2
C3	124.7	124.8
C4	38.9	39.0
C5	28.3	28.4

Note: Complete literature data for all carbons was not readily available; assignments are based on typical chemical shift ranges and spectral prediction.

Table 3: IR Spectroscopic Data

Functional Group	Literature Wavenumber (cm ⁻¹) [2]	Experimental Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2870-2960	2872, 2958	Strong
C=C stretch	~1670	1675	Medium
C-H bend (alkane)	1365-1380	1368, 1382	Medium

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge Ratio)	Literature Relative Intensity (%) [3]	Experimental Relative Intensity (%)	Fragment
112	20	22	[M] ⁺ (Molecular Ion)
97	35	38	[M - CH ₃] ⁺
70	100	100	[C ₅ H ₁₀] ⁺ (McLafferty rearrangement)
55	85	88	[C ₄ H ₇] ⁺
41	80	83	[C ₃ H ₅] ⁺

Experimental Protocols

The following are standard protocols for the acquisition of the experimental data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 10-15 mg sample of **2,5-dimethyl-2-hexene** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 0-12 ppm with a relaxation delay of 1 second. A total of 16 scans were acquired and the resulting free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at a frequency of 100 MHz for ^{13}C). The spectra were proton-decoupled and acquired over a spectral width of 0-220 ppm. A relaxation delay of 2 seconds was used, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

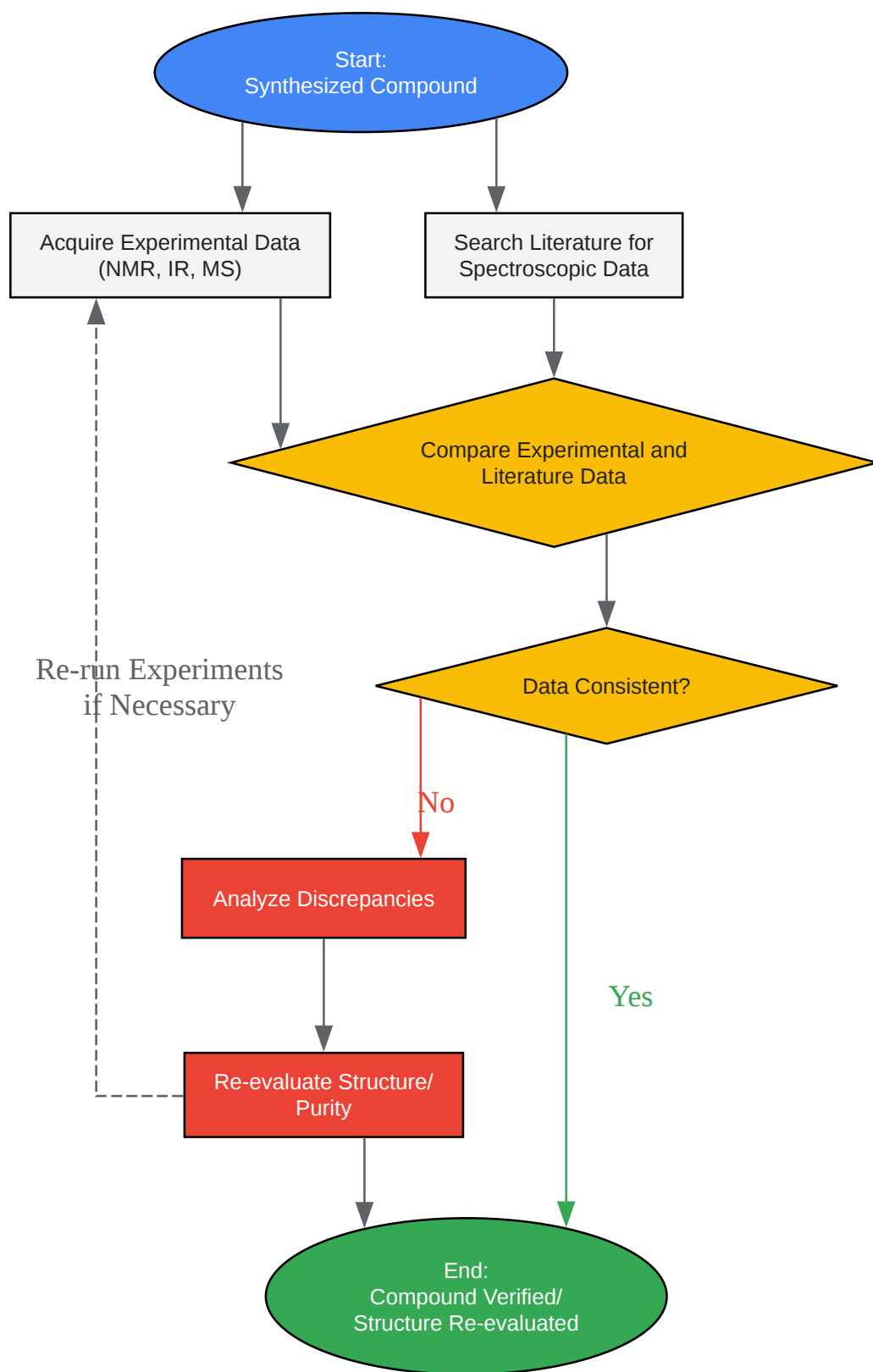
- **Sample Preparation:** A small drop of neat **2,5-dimethyl-2-hexene** was placed between two sodium chloride (NaCl) plates to create a thin liquid film.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to 600 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was taken prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via direct injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). A non-polar capillary column was used for separation.
- **Ionization and Analysis:** Electron ionization (EI) was performed at 70 eV. The mass analyzer was set to scan a mass-to-charge (m/z) range of 35-300 amu. The resulting mass spectrum represents the fragmentation pattern of the compound.

Logical Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for the cross-referencing of experimental spectroscopic data with literature values for compound verification.



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Caption: Workflow for comparing experimental and literature spectroscopic data.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 3. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
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